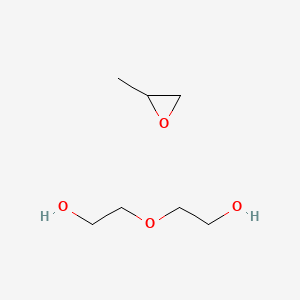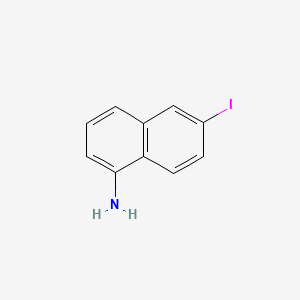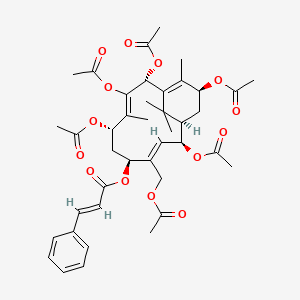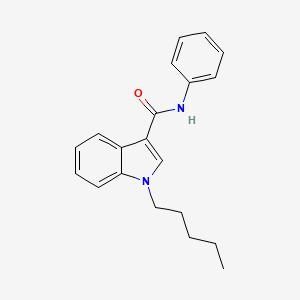
N-Phenyl-1-pentyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is a synthetic cannabinoid, a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds are often used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been identified as a designer drug in illegal products, particularly in Japan .
Preparation Methods
The synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial production methods for synthetic cannabinoids like this compound often involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to detect and eliminate impurities.
Chemical Reactions Analysis
N-Phenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is widely used in scientific research due to its ability to interact with cannabinoid receptors in the body. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.
Biology: Employed in studies to understand the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, epilepsy, and multiple sclerosis.
Industry: Utilized in the development of new synthetic cannabinoids with improved safety profiles and therapeutic efficacy
Mechanism of Action
N-Phenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways that modulate neurotransmitter release, resulting in various physiological effects. The compound’s interaction with these receptors can influence pain perception, mood, appetite, and immune function .
Comparison with Similar Compounds
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is similar to other synthetic cannabinoids such as:
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring.
AM-2201: Contains a fluorine atom on the pentyl chain, which alters its binding affinity and potency.
AB-FUBINACA: Features an indazole core instead of an indole, leading to different pharmacological properties.
What sets this compound apart is its unique combination of the phenyl and pentyl groups, which contribute to its distinct binding profile and effects on cannabinoid receptors .
Properties
CAS No. |
1430634-87-9 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
naphthalen-1-yl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
InChI Key |
JBVNFKZVDLFOAY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Synonyms |
1-pentyl-N-phenyl-1H-indole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)
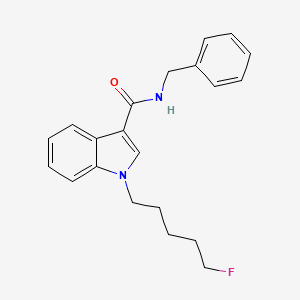
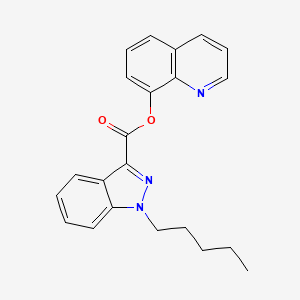
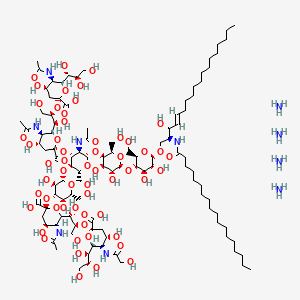

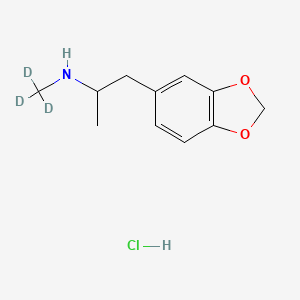
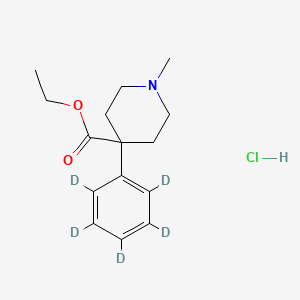
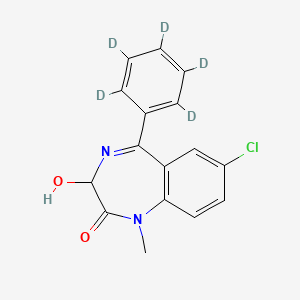
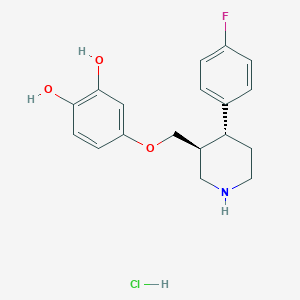
![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
